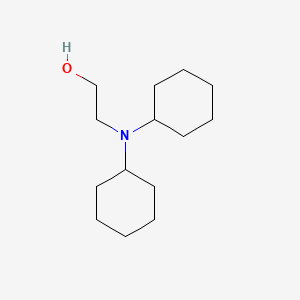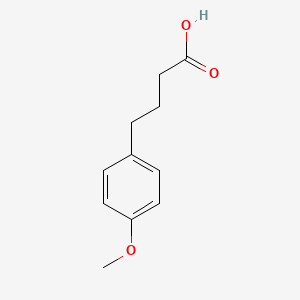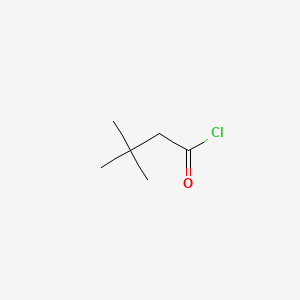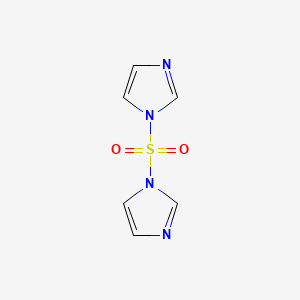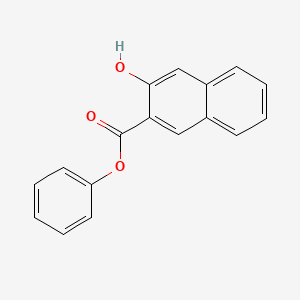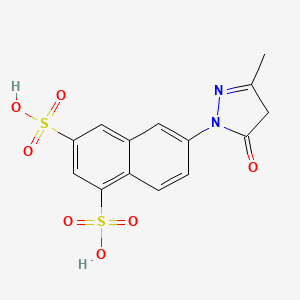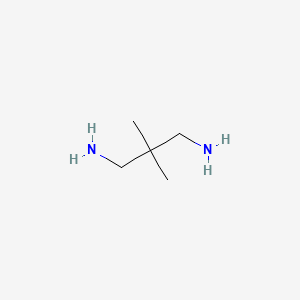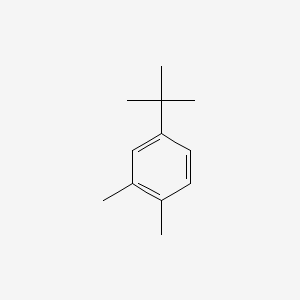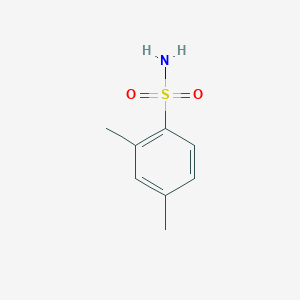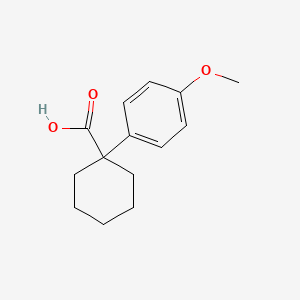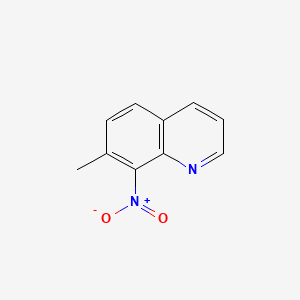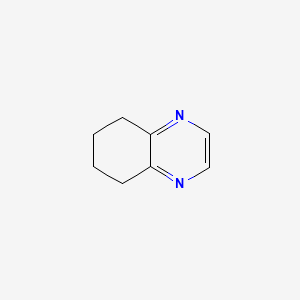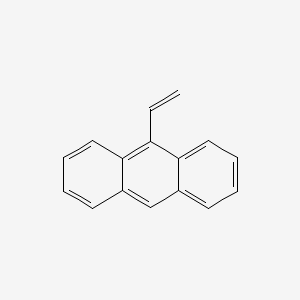
9-Vinylanthracene
Overview
Description
9-Vinylanthracene is an organic compound with the molecular formula C16H12. It is a derivative of anthracene, where a vinyl group is attached to the ninth carbon of the anthracene ring. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
9-Vinylanthracene is a compound that primarily targets the fluorescent dyes in optical imaging . These dyes are fundamental elements in optical imaging, enabling highly specific and non-invasive investigation of biomolecules .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This process involves the intensification of emission upon aggregation . The compound exhibits AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .
Biochemical Pathways
The biochemical pathways affected by this compound involve the photopolymerization of monomers comprising UV-absorbing moieties . This process is activated by NIR exposure at 790nm using [CuII / (TPMA)]Br2 (TPMA=tris (2-pyridylmethyl)amine) in the ppm range and an alkyl bromide as an initiator .
Pharmacokinetics
For instance, its molecular weight is 204.27 g/mol , which could impact its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of this compound’s action is the intensified emission of fluorescent dyes upon aggregation . This property makes it a promising candidate for studying biomolecules and cellular changes in aqueous environments when aggregation formation occurs .
Action Environment
The action of this compound is influenced by environmental factors such as concentration, solvent viscosity, and solubility . The compound shows AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized . Therefore, these factors can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
9-Vinylanthracene plays a significant role in biochemical reactions, particularly in the field of fluorescence imaging. It exhibits aggregation-induced emission (AIE) properties, which means its fluorescence intensity increases upon aggregation. This property makes it useful for studying biomolecules and cellular changes in aqueous environments. This compound interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be used to monitor pH changes, quantify globular proteins, and image cells using confocal microscopy .
Cellular Effects
This compound has been shown to influence various cellular processes. Its fluorescence properties allow it to be used as a probe for monitoring changes in intracellular environments. For example, it can be used to visualize mitochondrial phospholipids, nucleic acids, and tumor proteins. Additionally, this compound can affect cell signaling pathways and gene expression by interacting with specific biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form aggregates in high concentrations or viscous solvents. These aggregates exhibit enhanced fluorescence, which can be used to study the interactions between this compound and other biomolecules. Density functional theory (DFT) calculations have been used to understand the structure-property relationships of this compound derivatives, providing insights into their binding interactions with biomolecules and their effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but its fluorescence properties can be affected by factors such as temperature and solvent composition. Long-term studies have shown that this compound can maintain its fluorescence properties for extended periods, making it a reliable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the appropriate dosage to avoid adverse effects while maximizing its imaging capabilities .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by binding to specific enzymes and altering their activity. These interactions can be used to study the metabolic processes within cells and understand the role of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in imaging and analytical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. This localization can affect its activity and function, making it a valuable tool for studying cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Vinylanthracene can be synthesized through several methods. One common method involves the palladium-catalyzed Heck reaction. In this process, 9-bromoanthracene reacts with vinyl compounds in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent such as dimethylformamide .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often purified by vacuum sublimation or chromatography on silica gel with cyclohexane as the eluent .
Chemical Reactions Analysis
Types of Reactions: 9-Vinylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-Vinylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe for studying biomolecules.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparison with Similar Compounds
Anthracene: The parent compound of 9-vinylanthracene, known for its photophysical properties.
9-Anthraldehyde: Another derivative of anthracene with an aldehyde group at the ninth position.
9-Bromoanthracene: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and photophysical properties compared to other anthracene derivatives. Its ability to undergo aggregation-induced emission makes it particularly valuable in applications requiring high fluorescence intensity .
Properties
IUPAC Name |
9-ethenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOYZCQQQFAGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29659-51-6 | |
| Record name | Anthracene, 9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179197 | |
| Record name | 9-Vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-68-0 | |
| Record name | 9-Vinylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Vinylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9-ethenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-vinylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-VINYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


